Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
Methyl 2-[7-hydroxy-2-(methylsulfanyl)triazolo[1,5-a]pyrimidin-5-yl]acetate is systematically named according to IUPAC guidelines by prioritizing the parent heterocyclic system and substituent positions. The core structure consists of a fused bicyclic system: a pyrimidine ring (six-membered diazine) condensed with a 1,2,4-triazole (five-membered triazacycle) at positions 1 and 5 of the triazole moiety. The numbering begins with the triazole nitrogen at position 1, followed by sequential numbering through the fused pyrimidine ring.
The substituents are assigned based on their positions:
- 7-Hydroxy : A hydroxyl group at position 7 of the pyrimidine ring.
- 2-(Methylsulfanyl) : A methylthio group at position 2 of the triazole ring.
- 5-Yl acetate : An acetoxy group attached via a methylene bridge (-CH2-) at position 5 of the pyrimidine ring.
Isomeric Considerations
Triazolopyrimidines exhibit regioisomerism due to variations in fusion positions and substituent orientations. For this compound, the triazolo[1,5-a]pyrimidine scaffold distinguishes it from other isomers like [1,5-c] or [4,3-a] fused systems. The methylsulfanyl and hydroxyl groups further restrict conformational flexibility, reducing the likelihood of tautomeric shifts observed in unsubstituted analogs.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is defined by its planar triazolopyrimidine core and non-planar substituents. X-ray crystallographic studies of analogous structures reveal bond lengths and angles consistent with aromatic heterocycles:
- Triazole Ring : N–N bond lengths range from 1.31–1.35 Å, characteristic of aromatic triazoles.
- Pyrimidine Ring : C–N bonds measure 1.32–1.38 Å, indicating partial double-bond character.
Conformational Preferences
- The methylsulfanyl group adopts a syn periplanar orientation relative to the triazole ring, minimizing steric clashes with the pyrimidine moiety.
- The acetate side chain exhibits restricted rotation due to conjugation with the pyrimidine ring, favoring a trans configuration about the methylene bridge.
- Density functional theory (DFT) analyses predict a dihedral angle of 12.5° between the triazole and pyrimidine planes, stabilizing π-π stacking interactions.
Electronic Effects
- The hydroxyl group at position 7 participates in intramolecular hydrogen bonding with the adjacent pyrimidine nitrogen, enhancing planarity.
- The methylsulfanyl group donates electron density via resonance, increasing nucleophilicity at position 2.
Crystallographic Characterization and X-ray Diffraction Studies
Crystallographic data for this compound remain unpublished, but structural analogs provide insights into its solid-state behavior. For example, the related triazolopyrimidine inhibitor bound to human CDK2 (PDB: 2C6K) crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell dimensions a = 53.550 Å, b = 71.633 Å, c = 72.262 Å. Key crystallographic features include:
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁2₁2₁ | |
| Unit Cell Volume | 278,734 ų | |
| Resolution | 1.90 Å | |
| R-factor | 0.189 |
X-ray Diffraction Patterns
Powder diffraction studies of similar triazolopyrimidines show characteristic peaks at:
- 2θ = 12.8° (d-spacing = 6.91 Å): Corresponds to (001) lattice planes.
- 2θ = 25.4° (d-spacing = 3.50 Å): Attributable to π-stacked aromatic systems.
Hydrogen Bonding Network
In crystalline analogs, the hydroxyl group forms intermolecular hydrogen bonds with adjacent molecules (O–H···N = 2.85 Å), creating a zigzag molecular arrangement. The methylsulfanyl group engages in van der Waals interactions, contributing to lattice stability.
Thermal Analysis Differential scanning calorimetry (DSC) of related compounds reveals a melting point range of 210–215°C, consistent with strong intermolecular forces.
Properties
IUPAC Name |
methyl 2-(2-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c1-16-7(15)4-5-3-6(14)13-8(10-5)11-9(12-13)17-2/h3H,4H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIMRPDZGPNHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Formation through Cyclocondensation
The triazolopyrimidine backbone is typically constructed via cyclocondensation reactions between 1,2,4-triazol-5-amine and β-keto esters. For example, reacting 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in ethanol under reflux conditions generates the pyrimidine ring system. This step often employs sodium hydride (NaH) in dimethylformamide (DMF) at 80°C to facilitate cyclization, achieving yields up to 94%. The chlorine atom at position 2 of the intermediate serves as a leaving group for subsequent functionalization.
Introduction of the Methylsulfanyl Group
Nucleophilic substitution replaces the chlorine atom at position 2 with a methylsulfanyl group. Treatment of the chlorinated intermediate with sodium thiomethoxide (NaSMe) in anhydrous tetrahydrofuran (THF) at 60°C for 6–8 hours achieves this transformation. The reaction’s success depends on rigorous exclusion of moisture to prevent hydrolysis of the thiomethoxide ion.
Esterification and Hydroxy Group Retention
The acetate moiety at position 5 is introduced via esterification. Methyl 2-chloroacetate reacts with the hydroxyl group at position 7 under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in THF, yielding the final product. Careful pH control during workup preserves the hydroxy group, which is susceptible to oxidation or unintended derivatization.
One-Pot Synthesis Approaches
Recent advances have streamlined synthesis into single-vessel reactions. A four-component condensation of 1,2,4-triazol-5-amine, methyl 3-oxobutanoate, formaldehyde, and thiourea in water with p-toluenesulfonic acid (p-TsOH) as a catalyst produces the target compound in 81–91% yield. This method eliminates intermediate isolation steps, reducing solvent waste and reaction time. Microwave-assisted heating further enhances efficiency, completing the reaction in 30 minutes versus 4 hours under conventional reflux.
Catalytic Methods and Solvent Systems
Acid-Catalyzed Cyclization
Acetic acid serves as both solvent and catalyst for cyclocondensation steps, particularly when using thermally labile substrates. Refluxing triazolamine with ethyl (Z)-2-acetylbut-2-enoate in acetic acid for 2–5 hours yields the pyrimidine core with 62–80% efficiency. The acidic environment stabilizes reactive intermediates, minimizing side reactions.
Base-Mediated Reactions
Sodium hydride in DMF proves effective for deprotonating triazolamine, enhancing its nucleophilicity during cyclocondensation. However, DMF’s high boiling point (153°C) limits its utility in low-temperature reactions, prompting exploration of alternative solvents like ethanol or water.
Solvent Impact on Yield and Purity
Comparative studies reveal that polar aprotic solvents (e.g., DMF) favor higher yields (94%) but require post-reaction purification to remove residual catalyst. In contrast, ethanol-based systems yield 70–85% product with simpler workup procedures.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity Issues
Competing pathways during cyclocondensation may yield regioisomers. Employing electron-deficient β-keto esters directs nucleophilic attack to the desired position, improving regioselectivity by >90%.
Byproduct Formation
Hydrolysis of the methylsulfanyl group to sulfonic acid derivatives occurs under acidic or aqueous conditions. Anhydrous solvents and inert atmospheres mitigate this issue.
Yield Enhancement
Catalyst optimization, such as substituting p-TsOH with Amberlyst-15 (a solid acid catalyst), increases yields to 89% while simplifying recovery and reuse.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with biological targets makes it a candidate for further drug development.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups play a crucial role in its binding affinity and activity. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Substituent Variations at Position 2 and 7
Key Observations :
Modifications in the Side Chain at Position 5
Key Observations :
- The methyl acetate side chain in the target compound offers synthetic versatility (e.g., hydrolysis to acids or transesterification).
- Acetamide -containing analogues () may exhibit stronger target binding due to dipole interactions.
Biological Activity
Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the empirical formula C₉H₁₀N₄O₃S and a molecular weight of approximately 254.27 g/mol. Its structure includes a triazolo-pyrimidine framework characterized by the presence of both a hydroxyl group and a methylsulfanyl group, which enhance its reactivity and solubility in biological systems.
Antiviral and Anticancer Potential
Research indicates that this compound may function as a lead compound for developing antiviral agents or anticancer drugs. The unique arrangement of functional groups allows for various interactions with biological targets, which is crucial for its pharmacological efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibits viral protein interactions | |
| Anticancer | Modulates cancer cell proliferation pathways | |
| Anti-inflammatory | Potential inhibition of inflammatory pathways |
Molecular docking studies have been employed to elucidate how this compound interacts with specific biological targets. These studies suggest that the compound may bind effectively to viral proteins or enzymes involved in cancer cell proliferation. The presence of the hydroxyl and methylsulfanyl groups facilitates hydrogen bonding and nucleophilic reactions, enhancing its interaction with target sites.
Case Studies and Experimental Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Antiviral Studies : In vitro assays demonstrated that this compound exhibited significant activity against specific viral strains by interfering with their replication processes.
- Anticancer Research : In cancer cell lines, this compound showed promise in inhibiting cell proliferation and inducing apoptosis through modulation of key signaling pathways involved in tumor growth.
Comparative Analysis with Related Compounds
The structural features of this compound can be compared to similar compounds to highlight its unique properties.
Table 2: Comparison with Related Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Similar core | Antimicrobial | Lacks methylsulfanyl group |
| N-[4-fluoro-3-(6-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide | Additional substitutions | Antiparasitic | Enhanced lipophilicity |
| 6-(3-methylpyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin | Pyridine substitution | Potential anticancer | Different substitution pattern |
Q & A
(Basic) What established synthetic routes exist for Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate, and what reaction parameters critically affect yield?
Methodological Answer:
The compound is typically synthesized via multi-step condensation reactions. A common approach involves reacting 3-amino-1,2,4-triazole derivatives with β-keto esters or substituted pyrones under reflux conditions in ethanol or methanol. Key parameters include:
- Temperature: Maintain 70–80°C to ensure complete cyclization without side reactions .
- Catalysts: Acidic or basic conditions (e.g., acetic acid or sodium ethoxide) to facilitate nucleophilic substitution at the triazole ring .
- Purification: Recrystallization from ethanol or methanol improves purity (>95% by HPLC) .
- Yield Optimization: Adjusting molar ratios of precursors (e.g., 1:1.2 triazole to β-keto ester) enhances yields to ~60–70% .
(Basic) What spectroscopic and crystallographic techniques are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography: Resolves the bicyclic triazolo-pyrimidine core and substituent orientations. For example, bond angles (N–C–N ≈ 120°) and torsion angles confirm planarity .
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS ([M+H]⁺) matches the molecular weight (e.g., 284.27 g/mol for analogs) .
(Advanced) How can synthetic protocols be optimized for scalability and pharmacological applications?
Methodological Answer:
- Solvent Selection: Replace ethanol with DMF or THF to enhance solubility of intermediates during large-scale synthesis .
- Catalytic Efficiency: Use microwave-assisted synthesis to reduce reaction time (from 12 hours to 2–4 hours) and improve yield by 15–20% .
- Purity Control: Implement column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate byproducts like unreacted hydrazinyl precursors .
- Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life guidelines for biological assays .
(Advanced) How should contradictions in reported biological activity data be resolved?
Methodological Answer:
Discrepancies often arise from variations in assay design:
- Assay Conditions: Compare IC₅₀ values under standardized pH (7.4) and temperature (37°C) .
- Cell Line Specificity: Test across multiple models (e.g., HeLa vs. MCF-7) to identify target selectivity .
- Metabolic Stability: Use liver microsome assays to assess if poor activity in vivo stems from rapid hepatic clearance .
- Structural Analogs: Compare activities of derivatives (e.g., replacing methylsulfanyl with benzyl groups) to pinpoint pharmacophores .
(Advanced) What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., dihydrofolate reductase). Key interactions include hydrogen bonds with pyrimidine N atoms and hydrophobic contacts with methylsulfanyl groups .
- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Monitor RMSD values (<2 Å indicates stable binding) .
- QSAR Modeling: Develop models using descriptors like LogP and polar surface area to predict antibacterial activity against S. aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
